Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate
Overview
Description
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate is a chemical compound used as a pharmaceutical and organic intermediate . It is also used in organic light-emitting diodes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
. This indicates that the compound has a molecular weight of 251.67 . Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Metabolism in Various Species
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a hypolipidemic agent structurally similar to Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate, was studied for its metabolism in rats, rabbits, and dogs. This compound underwent hydrolysis, glucuronidation at the carboxyl group, and furan ring cleavage in these species (Kobayashi, Ando, Sugihara, & Harigaya, 1987).
Synthetic Applications
Ethyl 5-chloro-3-phenylindole-2-carboxylate, related to this compound, was synthesized as an intermediate in organic chemistry, showcasing the compound's utility in complex chemical synthesis (Fürstner, Hupperts, & Seidel, 2003).
Amyloid Fibril Inhibition
Oxazoles with a C(4) carboxyl group, similar to this compound, were synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibrils. Certain substitutions, such as a 3,5-dichlorophenyl group, significantly reduced amyloidogenesis, indicating potential therapeutic applications (Razavi et al., 2005).
Versatile Intermediate for Synthesis
Ethyl 2-chlorooxazole-4-carboxylate, structurally related to this compound, was used as an intermediate for synthesizing various substituted oxazoles. This process involved regiocontrolled halogenation and palladium-catalyzed coupling reactions, highlighting its versatility in organic synthesis (Hodgetts & Kershaw, 2002).
Antimicrobial Agent Synthesis
Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, structurally related to this compound, were synthesized and transformed into a variety of compounds with potential as antimicrobial agents. This demonstrates the potential of such compounds in the development of new antimicrobials (Biointerface Research in Applied Chemistry, 2020).
Corrosion Inhibition in Metals
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, a compound similar to this compound, was tested for its efficiency in inhibiting corrosion on aluminum alloy in hydrochloric acid, indicating its potential use in materials science and engineering (Raviprabha & Bhat, 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-(3-chlorophenyl)-1,3-oxazole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKMSXIMRSCPQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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